molecular formula C20H18N2O5S B11112338 ethyl 2-({[(5Z)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate

ethyl 2-({[(5Z)-5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate

Cat. No.: B11112338
M. Wt: 398.4 g/mol
InChI Key: WLIWEUFZJLTFDV-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[({5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE is a complex organic compound that features a thiazolidinone ring, a hydroxyphenyl group, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[({5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with thiazolidinone derivatives under specific conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[({5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl groups in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[({5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[({5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazolidinone ring and hydroxyphenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • 3-ETHYL-5-[(Z)-(4-HYDROXYPHENYL)METHYLIDENE]-2-(4H-1,2,4-TRIAZOL-4-YLIMINO)-1,3-THIAZOLAN-4-ONE

Uniqueness

ETHYL 2-[({5-[(Z)-1-(4-HYDROXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}METHYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N2O5S

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl 2-[[(5Z)-5-[(4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methylamino]benzoate

InChI

InChI=1S/C20H18N2O5S/c1-2-27-19(25)15-5-3-4-6-16(15)21-12-22-18(24)17(28-20(22)26)11-13-7-9-14(23)10-8-13/h3-11,21,23H,2,12H2,1H3/b17-11-

InChI Key

WLIWEUFZJLTFDV-BOPFTXTBSA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NCN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.